4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a (5Z)-configured benzylidene substituent. The 2,4-dimethoxyphenyl group at the C5 position and the 2-hydroxybenzoic acid moiety at the N3 position distinguish it from other analogs. Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S2/c1-25-12-5-3-10(15(9-12)26-2)7-16-17(22)20(19(27)28-16)11-4-6-13(18(23)24)14(21)8-11/h3-9,21H,1-2H3,(H,23,24)/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSOEWGWMBLTBK-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This step often starts with the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Hydroxybenzoic Acid Moiety: This step involves esterification or amidation reactions to attach the hydroxybenzoic acid group to the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the hydroxybenzoic acid moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the thiazolidine ring or benzoic acid.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to 4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid exhibit potent antioxidant activities. These properties are crucial in combating oxidative stress-related diseases. Studies have demonstrated that the thiazolidinone scaffold can effectively scavenge free radicals, thereby reducing cellular damage caused by oxidative stress .
Anticancer Activity
The compound has shown promising results in preclinical studies regarding its anticancer potential. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dimethoxyphenyl group enhances its interaction with cellular targets involved in cancer progression .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for treating inflammatory diseases such as arthritis and other chronic conditions .
Drug Development
The unique structural features of this compound make it a valuable lead compound in drug discovery. Researchers are exploring its derivatives to enhance bioavailability and therapeutic efficacy while reducing toxicity. The thiazolidinone core is a well-known pharmacophore in drug design, particularly for diabetes and cancer therapies .
Formulation Studies
Formulation studies are ongoing to assess the stability and solubility of this compound in various delivery systems. Liposomal formulations and solid lipid nanoparticles are being investigated to improve its pharmacokinetic profile and targeted delivery to specific tissues .
Bioremediation Potential
Recent studies suggest that compounds like this compound may play a role in bioremediation processes. Their ability to degrade pollutants in aquatic environments is being evaluated, particularly concerning their effectiveness against heavy metals and organic contaminants .
Case Studies
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Anticancer Activity | Inhibited growth in breast and colon cancer cell lines with IC50 values in low micromolar range. |
| Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels in animal models of inflammation. |
| Bioremediation | Showed potential for degrading naphthenic acids in contaminated water sources. |
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent reactions.
Receptor Interaction: Interacts with cellular receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Modulation: Influences the production or scavenging of ROS, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Differences and Reported Activities
Key Observations :
Comparison with Other Syntheses :
- describes thiazolidinone synthesis using mercaptoacetic acid and DMF, while uses iodomethane for methylthio substitution. These methods highlight the versatility of rhodanine scaffolds for functionalization.
Physicochemical Properties
Table 2: Predicted Properties vs. Analogs
Biological Activity
The compound 4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a thiazolidinone derivative notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It also highlights relevant research findings and case studies.
Molecular Formula and Structure
- Molecular Formula : C19H15N3O6S2
- Molecular Weight : Approximately 427.47 g/mol
- IUPAC Name : this compound
The compound features a thiazolidinone ring, a hydroxyl group, and a dimethoxyphenyl moiety, contributing to its diverse biological activities.
Antimicrobial and Antifungal Properties
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial and antifungal activities. The compound has been investigated for its effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
These findings suggest that the compound may disrupt cellular processes in microorganisms, potentially by inhibiting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various models. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example:
- Case Study : A study on murine macrophages indicated that treatment with the compound reduced the production of these cytokines by approximately 40% compared to untreated controls.
Anticancer Properties
Thiazolidinone derivatives are also being explored for their anticancer potential. The mechanism of action is believed to involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 15 | Growth inhibition |
| MCF-7 (breast) | 20 | Apoptosis induction |
In a recent study, the compound exhibited an IC50 value of 15 µM against HeLa cells, indicating significant cytotoxicity .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism.
- Disruption of Cell Membranes : The compound could affect the integrity of microbial cell membranes.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Synthesis Methods
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide.
- Cyclization under acidic or basic conditions to form the thiazolidinone ring.
- Subsequent modifications to introduce the hydroxyl and carboxylic acid groups.
Synthetic Route Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Condensation | 2,4-dimethoxybenzaldehyde, thiosemicarbazide |
| 2 | Cyclization | Acid/base catalyst |
| 3 | Functionalization | Hydroxylation agents |
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing this thiazolidinone derivative?
The synthesis typically involves:
- Condensation : Reaction of a substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde) with a thiazolidinone precursor to form the Z-configured benzylidene intermediate.
- Cyclization : Formation of the thiazolidinone ring using mercaptoacetic acid or similar thiol-containing reagents under reflux conditions.
- Purification : Chromatographic methods (e.g., silica gel column) or recrystallization to isolate the pure product . Critical conditions include solvent choice (e.g., ethanol or DMSO), temperature control (70–100°C), and base catalysis (e.g., piperidine or NaOH) to optimize yield (34–74% reported for analogs) .
Q. What is the pH-dependent stability profile of this compound, and how should it be stored for long-term use?
The compound is stable at neutral pH but undergoes hydrolysis under basic conditions (pH > 9), leading to cleavage of the sulfanylidene or benzylidene moieties. Stability studies recommend:
- Storage in anhydrous solvents (e.g., DMSO) at –20°C.
- Avoidance of aqueous buffers unless experimentally necessary. Analytical methods like HPLC or LC-MS should confirm integrity before use .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : and NMR resolve the Z-configuration of the benzylidene group and thiazolidinone ring substituents. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) .
- FT-IR : Peaks at 1680–1720 cm (C=O stretch) and 1250–1300 cm (C-S stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?
Discrepancies often arise from structural analogs with minor substitutions (e.g., methoxy vs. ethoxy groups). To address this:
- Perform structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-chloro vs. 4-fluorophenyl derivatives) using standardized assays (e.g., MIC for antimicrobial activity or COX-2 inhibition for anti-inflammatory effects) .
- Evaluate cellular uptake differences : Lipophilicity (logP) variations due to substituents (e.g., dimethoxy groups enhance membrane permeability) may explain divergent results .
Q. What strategies optimize reaction yield and purity during large-scale synthesis?
- Solvent optimization : Replace ethanol with DMF or DMSO to improve solubility of intermediates.
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization.
- In-line purification : Employ flow chemistry systems with integrated scavenger resins to remove byproducts (e.g., unreacted aldehydes) .
Q. How does the thiazolidinone core influence pharmacological activity compared to other heterocycles?
The thiazolidinone ring contributes to:
- Metal chelation : The sulfur and carbonyl groups bind to metalloenzymes (e.g., matrix metalloproteinases), modulating activity.
- Conformational rigidity : The fused ring system enhances target selectivity compared to flexible analogs (e.g., pyrazolidinones).
- Redox activity : The sulfanylidene moiety participates in thiol-disulfide exchange, relevant to antioxidant mechanisms .
Q. What in vitro assays are recommended for evaluating antimicrobial activity, and how should conflicting MIC data be interpreted?
- Standardized protocols : Use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill assays : Resolve discrepancies by assessing bactericidal vs. bacteriostatic effects.
- Check for efflux pump interference : Combine with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to identify false-negative results .
Methodological Recommendations
- For SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like PPAR-γ or bacterial topoisomerases .
- For Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
